molecular formula C22H23FN6O2S B10985436 N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10985436
M. Wt: 454.5 g/mol
InChI Key: YMWUSDDHGRLUPS-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Large-scale production of Compound X involves optimization of reaction conditions, scalability, and cost-effectiveness.
  • Continuous flow reactors or batch processes are commonly employed in industrial settings.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction of the carbonyl group in Compound X yields the corresponding alcohol.

    Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its interactions with specific molecular targets.

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes.

Mechanism of Action

  • Compound X likely exerts its effects by interacting with specific receptors or enzymes.
  • Molecular targets may include proteins involved in signal transduction pathways.

Comparison with Similar Compounds

  • Compound X’s uniqueness lies in its specific chemical structure.
  • Similar compounds include related thiadiazole derivatives and piperazine-based molecules.

Biological Activity

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that integrates a thiadiazole moiety with a piperazine structure. The unique combination of these molecular features suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S with a molecular weight of approximately 373.44 g/mol. The presence of the thiadiazole ring is significant due to its known pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antimicrobial properties. A study by Dogan et al. highlighted that various substitutions at the amine group of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole showed varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleS. aureus62.5
9b (Thiazolidinone derivative)Glioblastoma cellsIC50 = 7.5
8d (Thiadiazole derivative)A. nigerMIC = 32–42

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives of thiadiazoles have shown significant inhibition of cell viability in glioblastoma multiforme cells .

Case Study: Anti-Glioma Activity
In a systematic study conducted by Da Silva et al., several thiazolidinone derivatives were evaluated for their anti-glioma activity. Among them, compound 9b exhibited notable cytotoxicity against glioblastoma multiform cells with an IC50 value indicating effective growth inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes or proteins involved in essential cellular processes, leading to microbial cell death or suppression of cancer cell proliferation .

Properties

Molecular Formula

C22H23FN6O2S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H23FN6O2S/c23-17-6-8-18(9-7-17)28-10-12-29(13-11-28)22(31)24-15-19(30)25-21-27-26-20(32-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,31)(H,25,27,30)

InChI Key

YMWUSDDHGRLUPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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